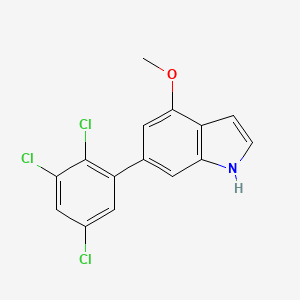

4-Methoxy-6-(2,3,5-trichlorophenyl)indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10Cl3NO |

|---|---|

Molecular Weight |

326.6 g/mol |

IUPAC Name |

4-methoxy-6-(2,3,5-trichlorophenyl)-1H-indole |

InChI |

InChI=1S/C15H10Cl3NO/c1-20-14-5-8(4-13-10(14)2-3-19-13)11-6-9(16)7-12(17)15(11)18/h2-7,19H,1H3 |

InChI Key |

IZDCLJVZHIAXAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)C3=C(C(=CC(=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 6 2,3,5 Trichlorophenyl Indole and Its Structural Analogs

Strategic Approaches to Indole (B1671886) Core Synthesis Relevant to 4-Methoxy-6-(2,3,5-trichlorophenyl)indole

The construction of the indole nucleus can be approached through various synthetic routes. For a molecule like this compound, the choice of method depends on the availability of starting materials and the desired efficiency and regioselectivity.

Classical indole syntheses, developed from the late 19th to the early 20th century, remain fundamental in organic synthesis. Their adaptation for complex targets often requires specifically designed precursors.

The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole. wikipedia.org

For the synthesis of this compound, a potential retrosynthetic analysis points to (3-methoxy-5-(2,3,5-trichlorophenyl)phenyl)hydrazine and a suitable two-carbon aldehyde or ketone equivalent (e.g., pyruvic acid or an acetaldehyde (B116499) synthon).

Hypothetical Fischer Indole Synthesis Route:

| Starting Material 1 | Starting Material 2 | Catalyst | Potential Product |

| (3-methoxy-5-(2,3,5-trichlorophenyl)phenyl)hydrazine | Acetaldehyde | Brønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂) | This compound |

Challenges in this approach include the synthesis of the polysubstituted phenylhydrazine and controlling the regioselectivity of the cyclization, although the substitution pattern of the hydrazine (B178648) precursor inherently directs the formation of the 4,6-disubstituted indole. Modifications using organozinc reagents with aryldiazonium salts have been developed to improve functional group tolerance and regioselectivity. researchgate.net

The Bischler (or Bischler-Möhlau) indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) in the presence of an acid catalyst. wikipedia.orgchemeurope.com This method is particularly useful for preparing 2-arylindoles. researchgate.net

To apply this to the target compound, 3-methoxy-5-(2,3,5-trichlorophenyl)aniline would be a key starting material, reacting with a suitable α-haloketone. The harsh conditions often required (high temperatures and strong acids) can be a limitation, though milder methods using lithium bromide as a catalyst or microwave irradiation have been developed. wikipedia.orgchemeurope.com

Hypothetical Bischler Synthesis Route:

| Aniline Derivative | α-Haloketone | Conditions | Potential Product Class |

| 3-methoxy-5-(2,3,5-trichlorophenyl)aniline | 2-chloroacetaldehyde | Acid catalyst, heat | This compound |

A significant challenge with the Bischler synthesis is the potential for rearrangements of the α-anilinoketone intermediate, which can lead to isomeric products. rsc.org

The Hemetsberger indole synthesis is a thermal or metal-catalyzed decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org The required azido-propenoic esters are typically prepared via a Knoevenagel condensation of an aromatic aldehyde with an azidoacetate ester. rsc.orgresearchgate.net

This method is particularly well-suited for the regioselective synthesis of 4- or 6-substituted indoles from the corresponding ortho- or para-substituted benzaldehydes. rsc.org For the target molecule, the starting aldehyde would be 3-methoxy-5-(2,3,5-trichlorophenyl)benzaldehyde.

Hypothetical Hemetsberger Synthesis Route:

| Precursor Aldehyde | Reagent | Intermediate | Product |

| 3-methoxy-5-(2,3,5-trichlorophenyl)benzaldehyde | Ethyl azidoacetate | Ethyl α-azido-β-(3-methoxy-5-(2,3,5-trichlorophenyl))acrylate | Ethyl this compound-2-carboxylate |

The resulting indole-2-carboxylate (B1230498) can then be decarboxylated to yield the final product. The use of rhodium or iron catalysts can significantly lower the required reaction temperature. rsc.org

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of heterocyclic rings, offering milder conditions and broader functional group tolerance compared to classical methods.

Palladium- and rhodium-catalyzed reactions have become powerful tools for indole synthesis. mdpi.commdpi.com These methods often involve the cyclization of appropriately substituted anilines, such as o-alkynyl- or o-haloanilines.

A common strategy is the palladium-catalyzed coupling of an o-haloaniline with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization. mdpi.commdpi.com To synthesize a 4,6-disubstituted indole, one would start with a 2-halo-3,5-disubstituted aniline.

Example of a Palladium-Catalyzed Indole Synthesis Strategy:

| Substrate Type | Reaction Sequence | Catalyst System | Product Type |

| o-Alkynylaniline | Intramolecular Cyclization | Pd(OAc)₂, ligands | 2-Substituted Indole |

| o-Haloaniline + Alkyne | Sonogashira Coupling then Cyclization | Pd catalyst, Cu co-catalyst | 2,3-Substituted Indole |

Another advanced approach is the palladium/norbornene-catalyzed cascade involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines to create C3,C4-disubstituted indoles. nih.gov Adapting such a strategy for the target compound would require a precursor like 1,3-diiodo-2,4-dichloro-5-fluorobenzene, which could undergo sequential functionalization.

Rhodium catalysts have also been employed for the cycloisomerization of o-alkynyl anilines to form indoles. acs.org These reactions are atom-economical and can be used to generate diverse indole structures. acs.org

Modern Catalytic Approaches for Indole Ring Construction

Domino and Cascade Reactions

For the synthesis of polysubstituted indoles, a multi-component domino reaction might involve the annulation of enamines with arylglyoxal monohydrate, followed by an allylic activation. nih.gov Such approaches allow for the rapid construction of the indole skeleton and its simultaneous functionalization. nih.gov While a specific domino synthesis for this compound is not explicitly detailed in the literature, established cascade reactions can be adapted. For instance, a palladium-catalyzed domino process involving isocyanide insertion and benzylic C(sp³)–H activation can construct the indole skeleton. organic-chemistry.org Another approach involves a palladium-catalyzed annulation of ortho-haloanilines with alkynes, which is a powerful method for creating 2,3-disubstituted indoles. researchgate.net

The key to applying these methods for the target compound would be the selection of appropriately substituted precursors, such as a 3-methoxyaniline derivative and a coupling partner that incorporates or leads to the 2,3,5-trichlorophenyl group.

Table 1: Examples of Domino/Cascade Reactions in Indole Synthesis

| Reaction Type | Key Precursors | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|---|

| Multi-component Domino Reaction | Enamine, Arylglyoxal monohydrate, Carboxylic acid | Microwave irradiation | Polyfunctionalized indoles | nih.gov |

| Pd-catalyzed Cascade Process | Isocyanide, Alkyne | Palladium catalyst, Ad2PBu ligand | Indole skeleton, Tetracyclic carbazole | organic-chemistry.org |

| NIS-mediated Cascade | N-Ts-2-alkenylanilines | N-Iodosuccinimide (NIS) | Functionalized indoles | organic-chemistry.org |

Regioselective Installation of the 4-Methoxy Substituent

Achieving regioselective substitution at the C4 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of other positions (N1, C3, C2). acs.orgrsc.org Strategies typically involve either starting with a pre-functionalized benzene (B151609) ring precursor or employing directing groups to guide functionalization to the C4 position. acs.org

A common and straightforward approach to obtaining 4-methoxyindoles is to begin with a commercially available or readily synthesized methoxy-substituted aniline or nitrobenzene (B124822) derivative. For instance, the synthesis of 4-methoxyindole (B31235) can be achieved from 1-methoxy-2-methyl-3-nitrobenzene. chemicalbook.com This precursor undergoes a reaction with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form a vinylpyrrolidine intermediate, which is then reductively cyclized using activated zinc in acetic acid to yield 4-methoxyindole. chemicalbook.com

Another established method is the decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid. This reaction is typically performed by heating the carboxylic acid with copper powder in quinoline, resulting in a high yield of 4-methoxyindole. chemicalbook.com These precursor-based methods are reliable for establishing the C4-methoxy substituent before subsequent modifications at other positions, such as the C6-arylation.

Direct C4–H functionalization of the indole core represents a more atom-economical approach but requires overcoming the challenge of regioselectivity. rsc.orgacs.org Recent advances in transition-metal catalysis have enabled the development of methods for the direct installation of various functional groups at the C4 position. acs.orgrsc.org

These strategies often rely on the use of a directing group, typically installed at the N1 or C3 position, to guide the metal catalyst to the adjacent C4–H bond. acs.orgresearchgate.net For example, a pivaloyl group at the C3 position can direct iridium-catalyzed heteroarylation to the C4 position. acs.orgresearchgate.net Similarly, a rhodium-catalyzed method has been developed for the direct C4 functionalization of unprotected indoles. acs.org

While direct C4-methoxylation is less common, an indirect approach can be employed. This involves a C4-H borylation or hydroxylation, followed by methylation. A general strategy for chelation-assisted C–H borylation using simple BBr₃ can selectively deliver a boron species to the C4 position, which can then be oxidized to a hydroxyl group. acs.org This 4-hydroxyindole (B18505) can subsequently be methylated to afford the desired 4-methoxyindole. actascientific.com

Table 2: Strategies for C4-Methoxy Group Installation

| Strategy | Method | Key Reagents/Catalysts | Starting Material | Product | Reference |

|---|---|---|---|---|---|

| Precursor Synthesis | Reductive Cyclization | DMFDMA, Pyrrolidine, Activated Zn, Acetic Acid | 1-Methoxy-2-methyl-3-nitrobenzene | 4-Methoxyindole | chemicalbook.com |

| Precursor Synthesis | Decarboxylation | Copper powder, Quinoline | 4-Methoxy-1H-indole-2-carboxylic acid | 4-Methoxyindole | chemicalbook.com |

| Indirect Functionalization | C-H Borylation/Oxidation | BBr₃, then oxidation | Indole with directing group | 4-Hydroxyindole | acs.org |

| Indirect Functionalization | Methylation of Hydroxyindole | Methylating agent (e.g., DMS) | 4-Hydroxyindole | 4-Methoxyindole | actascientific.com |

Methodologies for Introducing the 2,3,5-Trichlorophenyl Moiety at the 6-Position

The introduction of an aryl substituent at the C6 position of the indole nucleus is typically accomplished via cross-coupling reactions. This requires a C6-functionalized indole (e.g., with a halogen or boronic acid) and a corresponding aryl partner, or via direct C-H arylation.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organohalide. libretexts.orgyoutube.com To synthesize the target compound, this would involve the reaction of a 6-halo-4-methoxyindole with 2,3,5-trichlorophenylboronic acid, or conversely, a 4-methoxy-6-(boronic acid)indole with a 1-halo-2,3,5-trichlorobenzene. libretexts.orgacs.org

The general mechanism involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reaction's success is often dependent on the choice of catalyst, ligand, base, and solvent. nih.gov The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. nih.govias.ac.in

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed for C6-arylation. Direct C–H arylation has emerged as a powerful alternative, avoiding the need to pre-functionalize the indole at the C6 position. researchgate.net

One notable method involves a copper-catalyzed direct and site-selective arylation of indoles at the C6 position. This high regioselectivity is achieved by using an N-P(O)tBu₂ directing group on the indole nitrogen, which guides the copper catalyst to the C6–H bond. researchgate.net The coupling partners in this reaction are typically diaryliodonium triflate salts. researchgate.netrsc.org This approach is distinguished by its mild reaction conditions and avoidance of ligands. researchgate.net

Other potential, though less commonly reported for C6-arylation, cross-coupling reactions include Stille coupling (using organotin reagents) and Heck coupling (between an organohalide and an alkene). While powerful, Stille coupling suffers from the toxicity of tin reagents. libretexts.org The choice of method would depend on the availability of starting materials and the desired functional group tolerance.

Table 3: Methods for C6-Arylation of Indoles

| Method | Indole Substrate | Aryl Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Haloindole | Arylboronic acid | Pd(0) catalyst, base | High functional group tolerance, widely applicable | libretexts.orgnih.gov |

| Direct C-H Arylation | N-P(O)tBu₂-indole | Diaryliodonium triflate | CuO catalyst | High regioselectivity for C6, mild conditions | researchgate.netrsc.org |

Design of Pre-functionalized Trichlorophenyl Building Blocks

The successful synthesis of 6-arylindoles, including the target compound, is greatly facilitated by the use of pre-functionalized building blocks that can be incorporated into the indole scaffold via cross-coupling reactions. The most common and versatile of these are arylboronic acids, which are key reagents in the palladium-catalyzed Suzuki-Miyaura coupling reaction. wiley-vch.deuwindsor.ca The design and preparation of (2,3,5-trichlorophenyl)boronic acid is a critical first step.

One of the most common methods for preparing arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a borate (B1201080) ester at low temperatures. wiley-vch.de This process typically starts from the corresponding aryl halide. For the synthesis of (2,3,5-trichlorophenyl)boronic acid, the starting material would be 1-bromo-2,3,5-trichlorobenzene. The reaction proceeds via a metal-halogen exchange to form the highly reactive Grignard reagent, which is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. orgsyn.org

The stability and handling of boronic acids are generally good, making them preferable to other organometallic reagents like those based on tin or zinc. uwindsor.ca The availability of a diverse range of boronic acids is a key advantage of the Suzuki-Miyaura coupling reaction, which tolerates a wide variety of functional groups. uwindsor.ca

Table 1: Proposed Synthesis of a Key Trichlorophenyl Building Block

| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1 | Grignard Formation | 1-Bromo-2,3,5-trichlorobenzene | Magnesium (Mg) turnings, Anhydrous Ether | (2,3,5-Trichlorophenyl)magnesium bromide | Generation of a potent aryl nucleophile. |

| 2 | Borylation & Hydrolysis | (2,3,5-Trichlorophenyl)magnesium bromide | 1. Trimethyl borate, -78 °C2. Aqueous Acid (e.g., HCl) | (2,3,5-Trichlorophenyl)boronic acid | Formation of the key building block for Suzuki coupling. |

This pre-functionalized building block is then ready to be coupled with a suitably functionalized 4-methoxyindole precursor, such as 6-bromo-4-methoxyindole, using a palladium catalyst to form the target molecule.

Advanced Synthetic Routes towards this compound Derivatives

With the core scaffold in hand, advanced synthetic strategies can be employed to create derivatives of this compound. These methods are designed to rapidly generate a multitude of structurally related compounds, which is essential for exploring structure-activity relationships (SAR) in medicinal chemistry.

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a systematic and efficient manner. mdpi.com The indole ring is considered a "privileged" scaffold in medicinal chemistry due to its common occurrence in biologically active agents, making it an excellent candidate for combinatorial library generation. acs.org

Starting with the this compound core, a library of analogs can be generated by introducing a variety of substituents at different positions on the indole ring. Key positions for modification include the indole nitrogen (N1), the C2 position, and the C3 position.

A hypothetical combinatorial library could be constructed as follows:

N1-Functionalization: The indole nitrogen can be alkylated or acylated using a diverse set of alkyl halides or acyl chlorides.

C2/C3-Functionalization: Depending on the synthetic route chosen to build the indole core, different functional groups can be introduced at the C2 and C3 positions. For instance, if a Fischer indole synthesis is employed, the choice of ketone or aldehyde precursor determines the substitution pattern. thermofisher.comwikipedia.org Subsequent reactions, such as Vilsmeier-Haack formylation or Mannich reactions, can introduce further diversity.

This approach allows for the systematic exploration of how different functional groups in various regions of the molecule impact its properties. The synthesis can be performed in parallel, often using automated systems, to generate a large library of compounds for screening. nih.gov

Table 2: Hypothetical Combinatorial Library Based on the Target Scaffold

| Scaffold Position | R1 (at N1) | R2 (at C2) | R3 (at C3) |

| Analog 1 | -H | -CH₃ | -H |

| Analog 2 | -CH₂CH₃ | -H | -H |

| Analog 3 | -H | -H | -CHO |

| Analog 4 | -C(O)CH₃ | -CH₃ | -H |

| Analog 5 | -CH₂-Ph | -H | -CH₂N(CH₃)₂ |

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov The goal is to create new molecules with improved affinity, better efficacy, or a dual mode of action. nih.gov The indole scaffold is a versatile platform for developing such molecular hybrids. nih.gov

The this compound core can be covalently linked to other known pharmacologically active heterocyclic systems. A common strategy involves linking the indole moiety to another heterocycle via a flexible or rigid linker. For example, indole-triazole conjugates have emerged as promising candidates in drug discovery. nih.gov

To apply this to the target scaffold, a functional group suitable for linkage, such as an azide (B81097) or alkyne, would first be introduced onto the indole core (e.g., at the N1 position or off a substituent at C2 or C3). This functionalized indole could then be joined with a complementary functionalized pharmacophore using highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Table 3: Potential Molecular Hybrids Incorporating the Target Scaffold

| Scaffold Linkage Point | Linked Pharmacophore | Linker Type | Potential Hybrid Structure Example |

| N1-position | 1,2,3-Triazole | Methylene bridge | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-4-methoxy-6-(2,3,5-trichlorophenyl)indole |

| C2-position | Benzothiazole | Amide bond | N-(Benzothiazol-2-yl)-4-methoxy-6-(2,3,5-trichlorophenyl)indole-2-carboxamide |

| C3-position | Thiazolidinedione | Methylene bridge | 5-((4-Methoxy-6-(2,3,5-trichlorophenyl)indol-3-yl)methyl)thiazolidine-2,4-dione |

These advanced synthetic approaches provide a powerful toolkit for leveraging the this compound scaffold to develop a wide range of novel derivatives for further chemical and biological evaluation.

Structure Activity Relationship Sar Investigations of 4 Methoxy 6 2,3,5 Trichlorophenyl Indole Derivatives

Positional Impact of the Methoxy (B1213986) Group on Molecular Function and Activity Profile

The position of the methoxy group on the indole (B1671886) scaffold is a key determinant of the biological activity of 4-Methoxy-6-(2,3,5-trichlorophenyl)indole derivatives. This substituent can significantly influence the compound's potency and its mechanism of action.

Comparative SAR Analysis with Isomeric Methoxy-Substituted Indoles

Comparative studies of isomeric methoxy-substituted indoles have revealed that the location of the methoxy group can dramatically alter both the potency and the mechanism of cell death in cancer cells. nih.gov For instance, in a study of indolyl-pyridinyl-propenones, shifting the methoxy group from the 5-position to other positions on the indole ring led to a significant increase in growth inhibitory potency and a switch in the mode of action from methuosis to microtubule disruption. nih.gov

The following table illustrates the impact of methoxy group position on the biological activity of a series of indole derivatives.

| Compound | Methoxy Position | Biological Activity | Reference |

| Derivative A | 4-Methoxy | High Potency | nih.gov |

| Derivative B | 5-Methoxy | Moderate Potency | nih.gov |

| Derivative C | 6-Methoxy | Low Potency | nih.gov |

| Derivative D | 7-Methoxy | Variable Potency | nih.gov |

Role of the 2,3,5-Trichlorophenyl Substituent in Modulating Biological Effects

The 2,3,5-trichlorophenyl group at the 6-position of the indole ring plays a crucial role in defining the biological profile of the molecule. The number and position of the chlorine atoms on the phenyl ring have significant electronic and steric implications.

Influence of the Phenyl Ring's Substitution on Ligand-Target Interactions

The substituted phenyl ring is often a key pharmacophoric element that engages in specific interactions within the binding site of a target protein. The trichlorophenyl group can participate in hydrophobic interactions, and the chlorine atoms may form halogen bonds with specific residues in the protein. The orientation of the phenyl ring relative to the indole core is critical for optimal binding, and this can be influenced by the substitution pattern. For instance, in a series of N-arylsulfonylindoles, the nature and position of substituents on the phenyl ring were found to be critical for affinity to the 5-HT6 receptor. nih.gov

Modifications at the Indole Nitrogen (N-1) and Their SAR Implications

The nitrogen atom at the 1-position of the indole ring is a common site for chemical modification to explore SAR. Substitution at this position can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, as well as its biological activity.

In many indole-based compounds, the N-H group can act as a hydrogen bond donor, which can be crucial for target binding. nih.gov Alkylation or acylation of the indole nitrogen can abolish this hydrogen bonding capability, which may lead to a decrease or, in some cases, an increase in activity, depending on the specific target and binding mode. For example, in a series of N-acetamide indoles investigated as antimalarials, modifications at the N-1 position with bulky groups ablated the activity, highlighting the sensitivity of this position to substitution.

The following table summarizes the effects of modifications at the indole nitrogen on the activity of certain indole derivatives.

| Modification at N-1 | Effect on Activity | Reference |

| Unsubstituted (N-H) | Essential for H-bonding | nih.gov |

| Methylation | Can increase or decrease activity | dundee.ac.uk |

| Bulky Substituents | Generally leads to loss of activity | dundee.ac.uk |

| Acyloxymethylation | Can alter prodrug properties | ulisboa.pt |

Impact of Substituents at Other Indole Ring Positions (C-2, C-3, C-5, C-7) on Activity

The biological activity of indole-based compounds can be significantly modulated by the introduction of various substituents at different positions of the indole nucleus. In the context of this compound derivatives, the exploration of structure-activity relationships (SAR) at the C-2, C-3, C-5, and C-7 positions is crucial for optimizing their therapeutic potential. Research in this area aims to understand how modifications at these sites influence the compound's interaction with its biological target, thereby affecting its efficacy and selectivity.

Effects of Varying Substituent Types and Sizes

Systematic modifications of the indole ring at positions other than the points of core substitution (C-4 methoxy and C-6 trichlorophenyl) have revealed important trends in biological activity. The nature and size of the substituents introduced at C-2, C-3, C-5, and C-7 play a pivotal role in defining the pharmacological profile of the resulting analogues.

At the C-2 Position: The C-2 position of the indole ring is often a key site for substitution to modulate activity. For instance, in related 6-methoxyindole (B132359) series, the introduction of a substituent at the C-2 position has been shown to be a critical determinant of ligand affinity for melatonin (B1676174) receptors. A quantitative structure-activity relationship (QSAR) study on a series of 2-substituted 6-methoxy-1-(2-propionylaminoethyl)indoles indicated that there is an optimal range of lipophilicity for the C-2 substituent. Furthermore, planar and electron-withdrawing substituents at this position were found to contribute positively to the affinity, suggesting they may engage in additional interactions within the binding pocket.

At the C-3 Position: The C-3 position is another synthetically accessible and biologically significant site on the indole scaffold. While direct SAR data for C-3 substituted this compound is limited in publicly available literature, general principles from other indole series suggest that both the size and electronic nature of the C-3 substituent can have a profound impact. For example, in some classes of indole-based inhibitors, a small, hydrogen-bond-donating group at C-3 is essential for activity, whereas in others, a larger, more lipophilic group is favored.

The following table summarizes the general impact of substituent types at various indole positions based on findings from related indole series.

| Indole Position | Substituent Type | General Impact on Activity |

| C-2 | Planar, Electron-withdrawing | Can enhance affinity through additional binding interactions. |

| C-2 | Lipophilic (within optimal range) | Important for receptor binding. |

| C-3 | Small, Hydrogen-bond donor | May be crucial for specific receptor interactions. |

| C-3 | Large, Lipophilic | Can enhance binding through hydrophobic interactions. |

| C-5 | Varied | Can modulate electronic properties and overall molecule shape. |

| C-7 | Methoxy group | Has been shown to confer agonist activity at certain receptors. |

Correlation between Substituent Properties and Observed Biological Responses

The biological response of this compound derivatives is intricately linked to the physicochemical properties of the substituents at the C-2, C-3, C-5, and C-7 positions. Key properties that are often correlated with activity include hydrophobicity, electronic effects (electron-donating or electron-withdrawing nature), and steric bulk.

Hydrophobicity: The lipophilicity of a substituent, often quantified by its partition coefficient (logP), can significantly influence a compound's ability to cross cell membranes and interact with hydrophobic pockets in a biological target. As observed in the QSAR study of 2-substituted 6-methoxyindoles, there is often a parabolic relationship between lipophilicity and activity, where an optimal level of hydrophobicity leads to maximal biological response. Deviations from this optimum, either by being too hydrophilic or too lipophilic, can lead to decreased activity.

Electronic Effects: The electronic nature of a substituent can alter the electron density of the indole ring system, which can in turn affect its ability to participate in crucial interactions such as hydrogen bonding, pi-stacking, or cation-pi interactions with the target protein. Electron-withdrawing groups, for example, can enhance the acidity of an N-H proton, making it a better hydrogen bond donor. Conversely, electron-donating groups can increase the electron density of the aromatic system, potentially strengthening pi-stacking interactions.

Steric Factors: The size and shape of a substituent (steric bulk) are critical for ensuring a proper fit within the binding site of a biological target. Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a larger substituent may be necessary to fill a specific hydrophobic pocket and enhance binding affinity.

The following table illustrates the correlation between substituent properties and potential biological responses.

| Substituent Property | Potential Biological Response |

| Optimal Hydrophobicity | Enhanced membrane permeability and binding to hydrophobic pockets. |

| High Lipophilicity | Potential for non-specific binding and reduced aqueous solubility. |

| Electron-withdrawing Nature | Increased hydrogen bond donating capacity; potential for specific electronic interactions. |

| Electron-donating Nature | Enhanced pi-stacking interactions. |

| Small Steric Bulk | Good fit in sterically constrained binding sites. |

| Large Steric Bulk | Potential for steric clashes or favorable interactions with larger pockets. |

Mechanistic Studies of Biological Interactions for 4 Methoxy 6 2,3,5 Trichlorophenyl Indole and Analogs

Investigations into Molecular Target Engagement

The primary molecular target for many indole-based anticancer agents is tubulin, the protein subunit of microtubules. mdpi.comnih.gov These agents function as microtubule-targeting agents (MTAs) by interfering with tubulin polymerization, which disrupts the normal structure and function of the mitotic spindle, a critical component for cell division. mdpi.com This interference ultimately inhibits cell proliferation and leads to cell death. mdpi.com

Arylthioindole (ATI) derivatives, which are structural analogs, are recognized as potent inhibitors of tubulin polymerization. nih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the indole (B1671886) nucleus are crucial for their inhibitory activity. For instance, the presence of a methoxy (B1213986) group at the C-6 position of the indole ring has been shown to be important for inhibiting cancer cell growth. mdpi.com Certain 2-phenylindole (B188600) derivatives, particularly those with a 3,4,5-trimethoxyphenyl (TMP) moiety, have demonstrated significant inhibition of tubulin polymerization, with IC50 values in the low micromolar range. nih.govtandfonline.com For example, one derivative, compound 5m, which features a methoxy group at the C-6 position, effectively inhibited tubulin polymerization with an IC50 value of 0.37 ± 0.07 μM. mdpi.com Similarly, other analogs have shown potent inhibition of tubulin assembly with IC50 values as low as 1.00 µM. mdpi.com

| Compound Class | Specific Analog | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|---|

| Arylthioindole (ATI) Derivative | Compound 5m (6-methoxy substituted) | 0.37 ± 0.07 | mdpi.com |

| Sulfur-spaced TMP Derivative | Compound 1k | 0.58 ± 0.06 | mdpi.com |

| 2-Aroylquinoline | Compound 87 | 1.6 | nih.gov |

| 2-Phenylindole Derivative | Analog 8a | Not Specified, but potent | mdpi.com |

| Coumarin-Indole Hybrid | Compound 16a | 2.4 | mdpi.com |

The disruption of microtubule dynamics by these compounds leads to the depolymerization of microtubules, arresting cells during mitosis and interphase. nih.govresearchgate.net This mechanism is shared by a class of drugs known as colchicine (B1669291) binding site inhibitors (CBSIs), which are known to destabilize microtubules. nih.govresearchgate.net

Extensive research, including molecular docking studies, has confirmed that indole-based tubulin inhibitors exert their effects by binding to the colchicine binding site on β-tubulin. mdpi.comnih.govsemanticscholar.org This binding site is located at the interface between the α- and β-tubulin subunits within a heterodimer. semanticscholar.orgnih.gov Compounds that target this site are of significant interest as they are often less susceptible to mechanisms of multidrug resistance. nih.gov

Docking studies of 2-phenylindole derivatives into the colchicine site show a good superimposition of their trimethoxyphenyl (TMP) moieties with key interaction zones. nih.gov The indole moiety itself plays a pivotal role, overlapping with the C-ring of colchicine and facilitating both hydrophobic and hydrophilic interactions with tubulin residues. nih.gov Specific molecular interactions have been identified that stabilize the binding of these indole derivatives. For example, hydrogen bonds can form between the 4'-methoxy group of the TMP moiety and the amino acid Cysteine-241 (CYS241). mdpi.com Additionally, the indole NH group can form hydrogen bond interactions with Threonine-179 (THR179). mdpi.comnih.gov The indole nitrogen is also critical for forming water-bridged hydrogen bonds with residues such as βL246, αN101, and αT179. nih.gov These interactions are crucial for the high-affinity binding and potent inhibitory activity of these compounds. nih.gov

While the primary target for many cytotoxic indole derivatives is tubulin, research has explored other potential biological targets, such as cyclooxygenase (COX) enzymes. COX enzymes are involved in inflammation and have been implicated in tumorigenesis. nih.gov

Studies on certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are related heterocyclic structures, have investigated their COX-1 and COX-2 inhibition activities. nih.gov Molecular docking simulations suggest that these compounds can bind within the active sites of COX enzymes. For instance, the most active COX-1 inhibitor in one study, 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione, was shown to bind via hydrogen bonds with Leu531 and through several hydrophobic interactions. nih.gov The most active COX-2 inhibitor was found to form hydrogen bonds with Arg120 and Tyr355. nih.gov

Furthermore, the endogenous tryptophan metabolite, 5-methoxytryptophan (B613034) (5-MTP), has been shown to control COX-2 expression. nih.gov Normal cells produce and release 5-MTP, which can block the overexpression of COX-2 in cancer cells. nih.gov This suggests that indole-related metabolites may play a role in regulating inflammatory pathways relevant to cancer. nih.gov

Elucidation of Downstream Signaling Cascades

Due to the lack of research on 4-Methoxy-6-(2,3,5-trichlorophenyl)indole, there is no information regarding its impact on downstream signaling pathways.

Effects on Key Protein Expression and Phosphorylation Events

No studies have been published that investigate the effects of this compound on the expression or phosphorylation status of key cellular proteins involved in signaling cascades.

Identification of Specific Enzyme Inhibition Profiles

The specific enzyme inhibition profile of this compound has not been determined. While many indole-based compounds are known to target various enzymes, the inhibitory activity of this particular analog remains uninvestigated.

Advanced Methodologies in the Academic Study of 4 Methoxy 6 2,3,5 Trichlorophenyl Indole

Advanced Spectroscopic and Structural Analysis for Mechanistic Elucidation

Sophisticated NMR Spectroscopic Techniques for Ligand-Protein Interactions and Conformational Dynamics:There are no documented studies using advanced NMR techniques to probe its interactions with proteins or to analyze its conformational dynamics in solution.

Until such research is conducted and published, a scientifically accurate and thorough article on these advanced methodologies as they pertain to 4-Methoxy-6-(2,3,5-trichlorophenyl)indole cannot be composed.

Mass Spectrometry-Based Approaches for Target Identification and Metabolite Profiling

Once a compound demonstrates a compelling biological effect, identifying its direct molecular targets is a critical step in understanding its mechanism of action. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering high sensitivity and throughput for analyzing complex biological samples. For a novel agent like this compound, MS-based proteomics can uncover specific protein interactions. Techniques such as thermal proteome profiling can identify potential targets by observing how the compound affects the thermal stability of proteins across the proteome. nih.gov This method relies on the principle that a small molecule binding to a protein typically increases that protein's resistance to heat-induced denaturation.

Furthermore, MS is crucial for metabolite profiling, which investigates how a compound is biochemically transformed within a biological system. By incubating this compound with liver microsomes or in cell culture, researchers can use liquid chromatography-mass spectrometry (LC-MS) to detect and identify potential metabolites. This is vital for understanding the compound's metabolic stability and identifying any bioactive or potentially toxic byproducts. For instance, studies on tryptophan metabolism have utilized shotgun metagenome sequencing and other advanced MS techniques to identify various indole (B1671886) derivatives produced by metabolic processes. nih.gov

Development and Optimization of In Vitro Biological Assays

In vitro assays are foundational to characterizing the biological profile of a test compound. These assays can range from broad, phenotype-based screens to highly specific, target-oriented biochemical measurements.

Phenotypic screening is a powerful drug discovery paradigm that identifies molecules capable of altering a cell's phenotype, without preconceived bias about the molecular target. sciltp.comhotspotthera.com This approach is particularly valuable for discovering compounds that work through complex or multifactorial mechanisms. nih.govhotspotthera.com In the study of this compound, a variety of human cell lines, especially those derived from patient tissues, could be used to screen for desired phenotypic changes, such as the inhibition of cancer cell proliferation, induction of apoptosis, or modulation of inflammatory responses. nih.gov

High-content imaging is often coupled with these screens, allowing for the simultaneous measurement of multiple cellular parameters (e.g., cell count, nuclear morphology, protein localization). The results from such a screen can provide a rich dataset for understanding the compound's cellular effects.

Table 1: Illustrative Data from a High-Content Phenotypic Screen of Indole Analogs

| Compound ID | Structure | Concentration (µM) | Cell Viability (% of Control) | Apoptosis Induction (Fold Change) |

| 1 | This compound | 10 | 45.2 | 4.8 |

| 2 | 4-Methoxy-6-(2,4,5-trichlorophenyl)indole | 10 | 88.9 | 1.2 |

| 3 | 4-Methoxy-6-(2,3,6-trichlorophenyl)indole | 10 | 92.1 | 1.1 |

| 4 | 5-Methoxy-6-(2,3,5-trichlorophenyl)indole | 10 | 75.6 | 2.3 |

Note: This table contains hypothetical data for illustrative purposes only.

Following the identification of a potential molecular target through phenotypic screening or proteomic methods, biochemical assays are essential to confirm direct binding and quantify the compound's functional activity. sciltp.com These assays are reductionist, focusing on the interaction between the compound and an isolated protein, such as an enzyme or receptor.

If, for example, this compound were hypothesized to target a specific kinase, its inhibitory activity would be measured directly. This is typically done by quantifying the enzyme's ability to phosphorylate its substrate in the presence of varying concentrations of the inhibitor. The resulting data are used to calculate key parameters like the IC50 value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. This quantitative measure is critical for structure-activity relationship (SAR) studies and for comparing the potency of different compounds. Several studies on other indole-based compounds have successfully used this approach to identify potent and selective enzyme inhibitors. nih.govnih.gov

Table 2: Sample Data from a Biochemical Kinase Inhibition Assay

| Compound | Target Kinase | IC50 (nM) | Assay Method |

| This compound | Kinase A | 25 | Scintillation Proximity Assay |

| This compound | Kinase B | 1,500 | Fluorescence Resonance Energy Transfer (FRET) |

| Staurosporine (Control) | Kinase A | 5 | Scintillation Proximity Assay |

Note: This table contains hypothetical data for illustrative purposes only.

Future Research Directions for 4 Methoxy 6 2,3,5 Trichlorophenyl Indole

Rational Design of Novel Analogs with Enhanced Specificity and Potency

The rational design of new analogs based on the 4-Methoxy-6-(2,3,5-trichlorophenyl)indole scaffold presents a promising avenue for discovering compounds with improved biological profiles. A systematic exploration of the structure-activity relationship (SAR) would be the cornerstone of this effort. This would involve the synthesis of a library of analogs with targeted modifications to the indole (B1671886) core, the methoxy (B1213986) group, and the trichlorophenyl moiety.

Key modifications could include:

Positional Isomers of the Trichlorophenyl Ring: Synthesizing and testing isomers with different chlorine substitution patterns on the phenyl ring would provide insights into the optimal steric and electronic requirements for interaction with a biological target.

Modifications of the Indole Nucleus: Introducing various substituents at different positions of the indole ring could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Computational modeling and docking studies would be invaluable in this process, allowing for the in-silico prediction of binding affinities and interaction modes with potential biological targets, thereby guiding the synthetic efforts towards the most promising candidates.

Exploration of Uncharted Biological Activities and Therapeutic Applications

Given the lack of existing data, a broad-based screening approach is warranted to uncover the potential biological activities of this compound. High-throughput screening (HTS) against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could identify initial "hits."

Based on the known activities of other indole derivatives, promising areas for investigation include:

Anticancer Activity: Many indole-containing compounds exhibit potent anticancer properties by targeting various mechanisms, such as tubulin polymerization, protein kinases, and histone deacetylases.

Antiviral and Antimicrobial Properties: The indole scaffold is a common feature in natural and synthetic compounds with activity against a range of pathogens.

Neuropharmacological Effects: Indole derivatives are known to interact with various receptors and transporters in the central nervous system, suggesting potential applications in treating neurological and psychiatric disorders.

Once a primary biological activity is identified, further focused assays would be necessary to confirm and characterize this activity, paving the way for exploring its therapeutic potential.

Deeper Mechanistic Insights into Off-Target Interactions

Should this compound or its analogs demonstrate significant biological activity, a thorough investigation into their mechanism of action at the molecular level will be crucial. This includes not only understanding the interactions with the primary therapeutic target but also identifying and characterizing any off-target interactions.

Techniques such as affinity chromatography, mass spectrometry-based proteomics, and chemical proteomics can be employed to identify the direct binding partners of the compound within the cell. Subsequent biochemical and cellular assays would then be used to validate these interactions and determine their functional consequences. A comprehensive understanding of off-target effects is essential for predicting potential side effects and for optimizing the selectivity of future analogs.

Integration of Omics Data for a Systems-Level Understanding of Biological Effects

To gain a holistic view of the cellular response to this compound, an integrated "omics" approach would be highly informative. This would involve analyzing the global changes in the transcriptome (gene expression), proteome (protein expression), and metabolome (metabolite levels) in cells or organisms treated with the compound.

Transcriptomics (e.g., RNA-seq): Can reveal the signaling pathways and cellular processes that are perturbed by the compound.

Proteomics (e.g., mass spectrometry): Can identify changes in protein expression and post-translational modifications, providing further clues about the mechanism of action.

Metabolomics (e.g., NMR, mass spectrometry): Can uncover alterations in cellular metabolism, which may be a direct or indirect consequence of the compound's activity.

By integrating these large-scale datasets, researchers can construct a comprehensive picture of the compound's biological effects, identify novel biomarkers of activity, and generate new hypotheses about its mechanism of action and potential therapeutic applications.

Q & A

Q. What are the key considerations for synthesizing 4-Methoxy-6-(2,3,5-trichlorophenyl)indole, and what methodologies are commonly employed?

The synthesis of this compound involves two critical steps: (i) functionalization of the indole core with a methoxy group and (ii) introduction of the 2,3,5-trichlorophenyl substituent. The indole core can be synthesized via the Fischer indole synthesis, which involves cyclization of aryl hydrazines with ketones under acidic conditions . For the methoxy group, alkylation of the indole nitrogen using methylating agents (e.g., methyl iodide) under basic conditions is typical. The trichlorophenyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a boronic acid derivative of 2,3,5-trichlorophenyl (e.g., 2,3,5-trichlorophenylboronic acid) . Purity validation (>95% by HPLC) and characterization (NMR, mass spectrometry) are essential post-synthesis .

Q. How can researchers verify the structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, indole aromatic protons at δ 6.5–7.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% as per commercial reagent standards) .

- Melting Point Analysis : Compare observed values (e.g., 199–201°C for structurally similar methoxyindoles) with literature data .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z ≈ 316.5 for C₁₅H₁₀Cl₃NO).

Advanced Research Questions

Q. What role does the 2,3,5-trichlorophenyl substituent play in modulating biological activity, and how can its electronic effects be quantified?

The electron-withdrawing trichlorophenyl group enhances the compound’s electrophilicity, potentially improving interactions with biological targets (e.g., enzymes or DNA). Computational methods like Density Functional Theory (DFT) can quantify substituent effects by calculating Hammett constants (σ ≈ 0.93 for trichlorophenyl) and frontier molecular orbitals (HOMO/LUMO gaps). Experimental validation via cyclic voltammetry can correlate redox potentials with bioactivity .

Q. How should researchers address contradictions in cytotoxicity data for halogenated indole derivatives?

Discrepancies in IC₅₀ values (e.g., TCPIP’s 1.2 μM vs. other analogs) may arise from assay conditions (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Standardizing protocols (e.g., MTT assay, 48-hour exposure).

- Validating membrane permeability via logP measurements (target logP ≈ 3.5–4.0 for optimal uptake) .

- Comparing metabolic stability using liver microsomes to rule out false negatives .

Q. What are the challenges in optimizing solubility for in vivo studies of this compound?

The hydrophobic trichlorophenyl group reduces aqueous solubility. Strategies to enhance bioavailability include:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters).

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve circulation time.

- Co-solvent Systems : Employ DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor or DNA intercalator?

- Kinase Inhibition : Screen against a kinase panel (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays.

- DNA Binding : Use ethidium bromide displacement assays or surface plasmon resonance (SPR) to measure binding constants (Kd) .

- Molecular Docking : Model interactions with target proteins (e.g., tubulin for anti-mitotic activity) using AutoDock Vina .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- LC-MS/MS : Identify hydrolytic or oxidative byproducts (e.g., dechlorinated analogs).

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions .

- X-ray Diffraction : Monitor crystallinity changes under accelerated storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.